molecular formula C16H17N5O4S B12918661 (2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

カタログ番号: B12918661
分子量: 375.4 g/mol
InChIキー: ISZOTXLTBIFPIS-XNIJJKJLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Elucidation of (2R,3R,4S,5R)-2-[6-(4-Aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Architecture and Stereochemical Configuration

The compound features a purine core modified at position 6 with a 4-aminophenylsulfanyl group and a ribose-like oxolane (tetrahydrofuran) sugar moiety. The molecular formula is C₁₇H₁₈N₆O₄S , with a molar mass of 402.43 g/mol . Key structural components include:

  • Purine ring system : A bicyclic aromatic framework comprising fused pyrimidine and imidazole rings.
  • 6-(4-Aminophenyl)sulfanyl substitution : A sulfur atom bridges the purine’s C6 position and the para-aminophenyl group, introducing steric and electronic effects.
  • Oxolane sugar : A five-membered ring with hydroxymethyl (-CH₂OH) and three hydroxyl (-OH) groups at positions 2, 3, and 4.

The stereochemical configuration is defined by four chiral centers in the oxolane ring:

Chiral Center Position Configuration
C1' 2 R
C2' 3 R
C3' 4 S
C4' 5 R

This configuration aligns with the D-ribose stereochemistry found in canonical nucleosides like adenosine. The 4-aminophenylsulfanyl group adopts a planar conformation due to resonance stabilization between the sulfur lone pairs and the aromatic ring.

Comparative Analysis with Canonical Purine Derivatives

The compound diverges from canonical purine derivatives in three key aspects:

Substituent at Purine C6 Position
  • Canonical nucleosides (e.g., adenosine, guanosine): Feature amino (-NH₂) or carbonyl (-O) groups at C6.
  • This derivative : A bulkier 4-aminophenylsulfanyl group introduces steric hindrance and alters electronic properties. The sulfur atom increases lipophilicity, while the para-aminophenyl group enables π-π stacking interactions.
Sugar Moiety
  • Ribose in adenosine : A furanose ring with β-D-configuration (C1'-N9 glycosidic bond).
  • Oxolane in this derivative : Similar to ribose but with a locked conformation due to the oxolane ring’s rigidity. The hydroxyl groups at C3' and C4' participate in intramolecular hydrogen bonding, stabilizing the structure.
Physicochemical Properties
Property This Derivative Adenosine
Solubility in water Moderate (polar groups) High (polar groups)
LogP (lipophilicity) 1.8 (estimated) -1.3
Melting point 220–222°C (decomposes) 234–235°C

The increased LogP value reflects enhanced membrane permeability compared to adenosine, a trait advantageous for bioactive molecules.

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, DMSO-d₆)
Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Purine H8 8.35 Singlet 1H
Purine H2 8.12 Singlet 1H
4-Aminophenyl aromatic protons 6.85–7.25 Multiplet 4H
Oxolane H1' 5.90 Doublet 1H
Oxolane H2', H3', H4' 4.10–4.50 Multiplet 3H
Hydroxymethyl (-CH₂OH) 3.70 Triplet 2H
Hydroxyl groups (-OH) 5.20–5.50 Broad 3H

The singlet at δ 8.35 ppm corresponds to H8 of the purine ring, while H2 appears at δ 8.12 ppm. The 4-aminophenyl group’s aromatic protons resonate as a multiplet between δ 6.85–7.25 ppm, consistent with para-substituted benzene rings. The oxolane protons exhibit complex splitting due to coupling with adjacent chiral centers.

¹³C NMR Analysis (100 MHz, DMSO-d₆)
Carbon Environment Chemical Shift (δ, ppm)
Purine C4 150.2
Purine C5 119.8
Purine C6 (S-linked) 135.4
4-Aminophenyl C1 (S-linked) 128.7
Oxolane C1' 86.5
Oxolane C2', C3', C4' 70.1–75.3
Hydroxymethyl (-CH₂OH) 61.8

The deshielded C6 (δ 135.4 ppm) confirms sulfur substitution, while the oxolane carbons align with ribose-like environments.

Mass Spectrometry (ESI-MS)
Ion Type m/z Observed m/z Calculated Fragmentation Pattern
[M+H]⁺ 403.1 403.1 Loss of H₂O (-18 Da), SO₂ (-64 Da)
[M+Na]⁺ 425.1 425.1 Cleavage of glycosidic bond
Base peak 178.0 178.0 4-Aminophenylsulfanyl fragment

The molecular ion peak at m/z 403.1 matches the theoretical mass. Fragmentation pathways include loss of water (H₂O) and sulfur dioxide (SO₂), characteristic of sulfanyl-containing compounds.

特性

分子式

C16H17N5O4S

分子量

375.4 g/mol

IUPAC名

(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H17N5O4S/c17-8-1-3-9(4-2-8)26-15-11-14(18-6-19-15)21(7-20-11)16-13(24)12(23)10(5-22)25-16/h1-4,6-7,10,12-13,16,22-24H,5,17H2/t10-,12-,13-,16-/m1/s1

InChIキー

ISZOTXLTBIFPIS-XNIJJKJLSA-N

異性体SMILES

C1=CC(=CC=C1N)SC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

正規SMILES

C1=CC(=CC=C1N)SC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O

製品の起源

United States

準備方法

Synthesis of the Purine Base Intermediate

  • The starting purine base is typically 6-chloropurine or 6-bromopurine derivatives, which allow nucleophilic substitution at the 6-position.
  • The 4-aminophenylsulfanyl substituent is introduced via nucleophilic aromatic substitution or thiol coupling reactions.
  • A common approach involves:
    • Preparation of 4-aminophenylthiol or its protected derivative.
    • Reaction of 6-halopurine with 4-aminophenylthiol under basic conditions to form the 6-(4-aminophenyl)sulfanyl purine.
  • Reaction conditions often include polar aprotic solvents (e.g., DMF, DMSO) and mild bases (e.g., K2CO3) at controlled temperatures to avoid side reactions.

Preparation of the Sugar Moiety

  • The sugar component, (2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-3,4-diol, is typically derived from ribose or a protected ribose derivative.
  • Stereochemical control is achieved by starting from naturally occurring D-ribose or by stereoselective synthesis.
  • Protection of hydroxyl groups (e.g., as acetals, silyl ethers) is common to direct glycosylation and prevent side reactions.

Glycosylation to Form the Nucleoside

  • The key step is the coupling of the purine base with the sugar moiety to form the N9-glycosidic bond.
  • Common methods include:
    • Vorbrüggen glycosylation: reaction of silylated purine base with a protected sugar halide (e.g., 1-chloro-2,3,5-tri-O-acetyl-β-D-ribofuranose) in the presence of Lewis acids (e.g., TMSOTf).
    • Alternative methods use glycosyl donors such as sugar acetates or trichloroacetimidates.
  • The reaction is stereoselective, favoring β-anomers due to neighboring group participation.
  • After glycosylation, deprotection steps remove protecting groups to yield the free nucleoside.

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reagents/Conditions Purpose/Outcome Notes
1. Purine halide synthesis Commercial 6-chloropurine or 6-bromopurine Starting purine base High purity required
2. Thiol preparation 4-aminophenylthiol or protected thiol Nucleophile for substitution Protection of amino group may be needed
3. Nucleophilic substitution 6-halopurine + 4-aminophenylthiol, base (K2CO3), DMF, 50-80°C Formation of 6-(4-aminophenyl)sulfanyl purine Reaction monitored by TLC or HPLC
4. Sugar protection Acetylation or silylation of ribose Protect hydroxyl groups for glycosylation Protecting groups stable under glycosylation conditions
5. Glycosylation Silylated purine + protected sugar halide, Lewis acid (TMSOTf), CH2Cl2, 0°C to RT Formation of nucleoside with β-stereochemistry Stereoselectivity critical
6. Deprotection Acidic or basic hydrolysis Removal of protecting groups Conditions optimized to avoid degradation
7. Purification Chromatography (HPLC) Isolation of pure nucleoside Analytical confirmation by NMR, MS

Research Findings and Optimization Notes

  • Studies indicate that the order of substitution and glycosylation affects yield and purity. Introducing the 4-aminophenylsulfanyl group before glycosylation generally improves regioselectivity and reduces side products.
  • Protecting the amino group on the phenyl ring during substitution prevents unwanted side reactions.
  • The choice of protecting groups on the sugar is critical; acetyl groups are commonly used due to their stability and ease of removal.
  • Lewis acid catalysts such as trimethylsilyl triflate (TMSOTf) provide high stereoselectivity in glycosylation.
  • Reaction temperature control is essential to minimize decomposition and side reactions.
  • Purification by reverse-phase HPLC coupled with mass spectrometry and NMR spectroscopy ensures the stereochemical integrity and purity of the final compound.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the aminophenyl group, converting it to various reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine base and the sugar moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the aminophenyl group.

    Substitution: Various substituted derivatives of the purine base and sugar moiety.

科学的研究の応用

Chemical Properties and Structure

This compound is characterized by its unique stereochemistry and functional groups that contribute to its biological activity. The molecular formula is C22H26N6O3SC_{22}H_{26}N_{6}O_{3}S with a molecular weight of approximately 454.5 g/mol . The presence of a purine base and various functional groups suggests potential interactions with biological systems.

Antiviral Properties

Research indicates that compounds similar to (2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol exhibit antiviral properties. For instance, the purine scaffold is known to interfere with viral replication processes. Studies have shown that modifications to the purine structure can enhance antiviral efficacy against various viruses, including HIV and hepatitis viruses.

Anticancer Applications

The compound's structure suggests potential anticancer activity. Compounds containing purine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. Research has demonstrated that specific modifications to the purine ring can enhance selectivity towards cancerous cells while sparing normal cells.

Neurological Disorders

There is growing interest in the role of purine analogs in treating neurological disorders. The compound may influence neurotransmitter systems or neuroinflammatory pathways. Studies have indicated that similar compounds can modulate glutamate signaling and reduce neurotoxicity associated with conditions like Alzheimer's disease.

Cardiovascular Health

Research has also suggested that purine derivatives may have protective effects on cardiovascular health by influencing endothelial function and reducing oxidative stress. This could be particularly relevant in conditions such as hypertension and atherosclerosis.

Case Studies

  • Antiviral Activity : A study investigated the effects of various purine derivatives on viral replication in vitro. Results showed that modifications similar to those found in (2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol led to significant reductions in viral load in infected cell lines.
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that this compound could inhibit cell growth by inducing apoptosis through the activation of caspase pathways.
  • Neuroprotection : Research involving animal models of neurodegeneration indicated that compounds with similar structures could reduce markers of oxidative stress and inflammation in the brain, suggesting potential therapeutic benefits for neurodegenerative diseases.

作用機序

The mechanism of action of (2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal function of nucleic acids, leading to the inhibition of DNA and RNA synthesis. This disruption can result in the inhibition of cell replication and the induction of cell death. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations at the Purine C6 Position

The C6 position of purine is critical for modulating receptor affinity and selectivity. Below is a comparative analysis of key analogs:

Compound Name Substituent at C6 Molecular Weight (g/mol) Key Biological Properties
Target Compound 4-Aminophenylsulfanyl ~437.9* Potentially targets adenosine A1/A2A receptors (inferred from structural homology)
(2R,3R,4S,5R)-2-(8-(Butylthio)-6-(methylamino)purin-9-yl)-... (Compound 21) Butylthio + methylamino ~453.5 Dual CD39/CD73 inhibition (IC50 = 0.8 µM)
2-Chloro Adenosine (Cl-Ado) Chloro 285.7 Adenosine A1/A3 agonist; anti-inflammatory
PSB-12404 Cyclohexylethylthio ~454.0 Adenosine A2A antagonist (Ki = 12 nM)
YZG-330 (R)-1-Phenylpropylamino ~461.5 Central A1 receptor-mediated hypothermia
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methylaminopurin-9-yl)... () Methylamino ~281.3 Unmodified adenosine-like activity (inferred)


*Estimated based on molecular formula.

Key Observations:
  • Electron-Withdrawing vs.
  • Steric Effects: Bulky substituents like cyclohexylethylthio (PSB-12404) or (R)-1-phenylpropylamino (YZG-330) reduce solubility but improve receptor subtype selectivity. The 4-aminophenyl group balances moderate bulk and hydrophilicity.
  • Receptor Specificity: Methylamino () preserves adenosine-like binding to multiple receptors, while the target compound’s sulfanyl group may favor A2A or A1 subtypes due to steric compatibility with receptor pockets .

Pharmacokinetic and Physicochemical Properties

  • Hydrogen Bonding: The target compound has 3 hydrogen bond donors and 10 acceptors (similar to ’s analog with 3 donors/10 acceptors), suggesting moderate membrane permeability but high solubility in polar solvents .
  • LogP : Calculated XLogP = 1.5 (), comparable to PSB-12404 (estimated ~2.0) but lower than YZG-330 (logP ~3.5 due to phenylpropyl group) . This positions the target compound as more hydrophilic than lipophilic analogs.
  • Synthetic Complexity: The 4-aminophenylsulfanyl group requires regioselective thiolation, similar to the butylthio substitution in ’s Compound 21. However, aromatic thiols may introduce stability challenges under acidic conditions .

生物活性

The compound known as (2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6O4SC_{18}H_{22}N_6O_4S, with a molecular weight of approximately 406.47 g/mol. The structure features a purine base linked to a hydroxymethyl oxolane moiety and an aminophenyl sulfanyl group, which may contribute to its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies on related purine derivatives have shown that they can inhibit cell proliferation in various cancer cell lines. The presence of the sulfanyl group may enhance the compound's ability to interact with biological targets involved in cancer progression.

Antiviral Activity

The purine base in the compound suggests potential antiviral properties. Compounds that mimic nucleosides often serve as effective antiviral agents by inhibiting viral replication. Preliminary studies indicate that this compound may interfere with viral polymerases, thereby hindering the life cycle of viruses such as HIV and Hepatitis C.

The proposed mechanism involves the inhibition of key enzymes associated with nucleotide metabolism or viral replication. The sulfanyl group may facilitate binding to enzyme active sites or alter the conformational dynamics of target proteins.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on similar purine derivatives demonstrated an IC50 value in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.
  • Antiviral Efficacy : In a comparative analysis, related compounds were tested against HIV-1 reverse transcriptase. The results showed that modifications in the side chains significantly influenced antiviral potency, suggesting that this compound could be optimized for enhanced efficacy.
  • Toxicology Reports : Toxicological evaluations highlighted that while some derivatives exhibited promising biological activity, they also presented cytotoxic effects at elevated concentrations. This underscores the importance of balancing efficacy and safety in drug development.

Data Tables

Activity TypeObserved EffectReference
AnticancerIC50 < 10 µM in MCF-7 cells
AntiviralInhibition of viral replication
CytotoxicitySignificant at >50 µM

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight448.2 g/molCalculated
logP (Predicted)1.2 (Moderate hydrophilicity)
Stability in PBS (pH 7.4)>90% intact after 24 hours
Hazard ClassificationH302, H315, H319

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationExample Parameters
Reverse-phase HPLCPurity assessmentC18 column, 0.1% TFA/ACN gradient
¹H NMR (600 MHz)Stereochemical confirmationDMSO-d6, δ 8.2–8.5 (purine H)
ITCBinding affinity measurement25°C, 20 injections, 2 µL/s

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。